tBuBrettPhos Pd G3
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Overview
Description
tBuBrettPhos Pd G3: is a third-generation Buchwald precatalyst, known for its versatility in cross-coupling reactions. The compound’s full chemical name is tert-BuBrettPhos-Pd-G3 , which stands for (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium (II) methanesulfonate . This compound is air-, moisture-, and thermally-stable, making it highly suitable for various organic synthesis applications .
Mechanism of Action
Target of Action
tBuBrettPhos Pd G3 is a third-generation Buchwald precatalyst . Its primary targets are the reactants involved in cross-coupling reactions, specifically those forming C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Mode of Action
The compound acts as a precatalyst, facilitating the formation of these bonds through its interaction with the reactants . It efficiently forms the active catalytic species and accurately controls the ligand: palladium ratio .
Biochemical Pathways
This compound is involved in various cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the formation of complex organic compounds.
Result of Action
The result of this compound’s action is the efficient formation of desired bonds in cross-coupling reactions . For example, it has been used as a precatalyst for the N-arylation of amino acid
Biochemical Analysis
Biochemical Properties
tBuBrettPhos Pd G3 has been used as a precatalyst for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precatalyst in cross-coupling reactions. It aids in the formation of various types of bonds, including C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Temporal Effects in Laboratory Settings
It is known to be air-, moisture-, and thermally-stable , suggesting that it may have a long shelf-life and remain effective over extended periods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tBuBrettPhos Pd G3 involves the reaction of tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl in the presence of palladium (II) methanesulfonate . The key steps include forming a methanesulfonate ester compound, followed by reaction with the amino biphenyl to yield the final product . The process requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled environments to maintain the stability of the compound. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: tBuBrettPhos Pd G3 is primarily used in cross-coupling reactions for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The reactions typically involve the use of aryl halides or aryl triflates as substrates, with palladium serving as the central metal in the catalytic cycle . Common reagents include benzaldoxime as
Properties
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLHIPFGYVFUGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO5PPdS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536473-72-9 |
Source
|
Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-3,6-dimethoxy-2-biphenylyl)phosphine (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What types of reactions is tBuBrettPhos Pd G3 known to catalyze effectively?
A1: this compound is a highly effective catalyst for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds in organic molecules.
- C-O bond formation: The research demonstrates its efficiency in synthesizing fluorinated alkyl aryl ethers via the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. [] This reaction is particularly useful for preparing compounds relevant to medicinal chemistry and materials science, as the incorporation of fluorine can significantly alter a molecule's properties.
- C-S bond formation: this compound demonstrates unique catalytic activity in facilitating the thioetherification of aryl halides with thioacetates. [] This method offers a mild and efficient route to thioarenes, which are important structural motifs in various pharmaceuticals and agrochemicals.
Q2: What makes this compound particularly suitable for these reactions compared to other catalysts?
A2: While a definitive answer would require further research, the provided studies highlight some key advantages:
- High selectivity: In both papers, this compound demonstrates a high degree of selectivity for the desired cross-coupling products, minimizing unwanted side reactions. [, ] This selectivity is crucial for achieving high yields and simplifying the purification process.
- Mild reaction conditions: The reactions catalyzed by this compound proceed efficiently under relatively mild conditions, often requiring lower temperatures and shorter reaction times compared to other methods. [, ] This mildness makes it a more sustainable and practical choice for synthesizing complex molecules, especially those containing sensitive functional groups.
- Broad substrate scope: The research suggests this compound exhibits good functional group tolerance and compatibility with a variety of (hetero)aryl bromides and thioacetates. [, ] This versatility broadens its applications in synthesizing diverse libraries of organic compounds for drug discovery and materials science.
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